3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine
Overview
Description
3-(Diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine is an organosilicon compound that features a silicon atom bonded to two ethoxy groups, a methyl group, and a propylamine chain. This compound is part of the broader class of organosilanes, which are known for their versatile applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine typically involves the reaction of 3-(diethoxy(methyl)silyl)propan-1-amine with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane and silanol derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with hydroxyl and amino groups, facilitating the formation of stable siloxane bonds. This property is particularly useful in applications requiring durable and flexible materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethoxy(methyl)silyl)propan-1-amine
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Trisiloxane)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine offers unique advantages such as enhanced reactivity and stability. Its ability to form strong and flexible bonds makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
3-[diethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-6-12-14(5,13-7-2)10-8-9-11(3)4/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNRMMYTKJBVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCN(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893636 | |
Record name | (N,N-Dimethylaminopropyl)methyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82925-57-3 | |
Record name | 3-(Diethoxymethylsilyl)-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82925-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N,N-Dimethylaminopropyl)methyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.